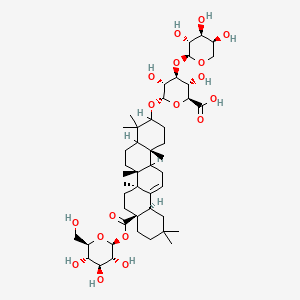

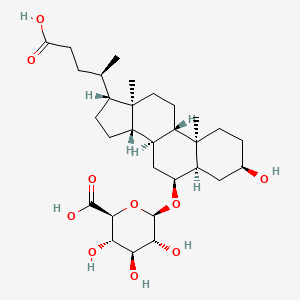

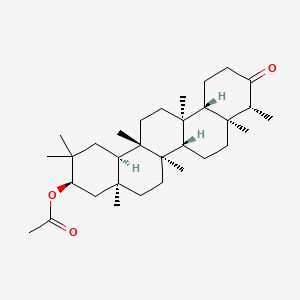

Momordin Ii (oleanolic Acid)

Descripción general

Descripción

Momordin II (oleanolic acid) is a triterpenoid compound found in a variety of plants, including the Chinese cucumber, Momordica charantia. It is a naturally occurring compound with a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. It has been extensively studied in the past decade due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Hepatoprotection

Momordin II and oleanolic acid, extracted from Kochiae Fructus, exhibit hepatoprotective effects against liver damage induced by carbon tetrachloride in rats. These compounds contribute to the enhancement of the hepatic antioxidant defense system (Kim et al., 2005).

Gastroprotection

Oleanolic acid oligoglycosides, including momordin II derivatives, show protective effects on ethanol- or indomethacin-induced gastric mucosal lesions in rats, without significant impact on gastric secretion (Matsuda et al., 1998).

Glucose Absorption Inhibition

Oleanolic acid 3-O-monodesmosides, such as momordin Ic, inhibit glucose absorption by suppressing the transfer of glucose from the stomach to the small intestine and inhibiting the glucose transport system at the small intestinal brush border (Matsuda et al., 1997).

Gastrointestinal Transit Regulation

Various oleanolic acid glycosides, including momordin derivatives, impact gastrointestinal transit and ileus in mice. The 3-O-glycoside moiety in these compounds is essential for their activity in this regard (Li et al., 1999).

Antidiabetic Activity

Oleanolic acid 3-O-glucuronide and momordin Ic, inhibit the increase in serum glucose in oral glucose-loaded rats. They act by suppressing gastric emptying and inhibiting glucose uptake in the small intestine, without insulin-like or insulin-releasing activity (Matsuda et al., 1998).

Antinociceptive and Anti-inflammatory Effects

Momordin Ic, derived from Kochiae Fructus, exhibits significant antinociceptive and anti-inflammatory effects in experimental animal models, indicating potential for peripheral pain relief mediated by anti-inflammatory action (Matsuda et al., 1997).

Antidiabetic and Metabolic Syndrome Benefits

Oleanolic acid improves insulin response, preserves β-cell functionality, and protects against diabetes complications, indicating its potential in managing type 2 diabetes and metabolic syndrome (Castellano et al., 2013).

Anti-Inflammatory Effects

Momordin Ic, derived from Kochia scoparia, inhibits the production of inflammatory cytokines and reduces prostaglandin E2 production in LPS-treated macrophages, suggesting potent anti-inflammatory properties (Yoo et al., 2017).

Neurotrophic Effects

Oleanolic acid and its derivatives promote neuronal differentiation and histone deacetylase 5 phosphorylation in rat hippocampal neurons, highlighting its potential neurotrophic effects (Jo et al., 2017).

Mecanismo De Acción

Target of Action

Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1 is a natural triterpenoid saponin . It has been found to have several targets, including cyclin-dependent kinases (CDKs) , and it has shown promising results as an anticancer agent . It is also known to have effects on capsaicin-sensitive nerves, endogenous nitric oxide (NO), prostaglandins (PGs), and possibly sympathetic nerves .

Mode of Action

Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1 interacts with its targets to induce various biological effects. For instance, it binds to the ATP-binding pocket of CDK2, inhibiting its activity and leading to apoptosis in cancer cells . Furthermore, it has been found to have inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats .

Biochemical Pathways

The biochemical pathways affected by Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1 are diverse. It has been found to have effects on the pathways involving capsaicin-sensitive nerves, endogenous NO, and PGs . These pathways are crucial for various physiological processes, including pain sensation, immune response, and inflammation.

Pharmacokinetics

It is known that the compound is a triterpenoid saponin, which suggests that it may have good bioavailability due to its lipophilic nature .

Result of Action

The result of Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1’s action is the induction of various biological effects. It has been found to have inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats . It also inhibits the activity of CDK2, leading to apoptosis in cancer cells . Furthermore, it has been found to have effects on capsaicin-sensitive nerves, endogenous NO, and PGs .

Action Environment

The action of Momordin Ii (Oleanolic Acid) or Hemsloside Ma 1 can be influenced by various environmental factors. For instance, the presence of other compounds can affect its solubility and hence its bioavailability . Furthermore, the physiological environment, such as the presence of alcohol or glucose, can influence its effects .

Direcciones Futuras

Oleanolic Acid is receiving outstanding attention from the scientific community due to its biological activity against multiple diseases . It is expected that the development of isolation techniques and instruments for elucidating chemical structures will facilitate the isolation and elucidation of chemical structures of saponins in a short period and from minimal quantities .

Análisis Bioquímico

Biochemical Properties

Momordin II plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, momordin II has been shown to inhibit the activity of enzymes such as alpha-glucosidase and acetylcholinesterase . These interactions are essential for its hypoglycemic and neuroprotective effects. Additionally, momordin II interacts with proteins involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Cellular Effects

Momordin II influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, momordin II can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, momordin II has been shown to alter the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of momordin II involves several pathways. At the molecular level, momordin II binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, momordin II inhibits the activity of alpha-glucosidase by binding to its active site, thereby reducing glucose absorption in the intestines . Additionally, momordin II can activate antioxidant enzymes, enhancing the cellular defense against oxidative stress . These interactions result in changes in gene expression, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of momordin II have been observed to change over time. Studies have shown that momordin II is relatively stable under various conditions, maintaining its biological activity for extended periods . Prolonged exposure to momordin II can lead to its gradual degradation, affecting its efficacy . Long-term studies have also indicated that momordin II can have sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities .

Dosage Effects in Animal Models

The effects of momordin II vary with different dosages in animal models. At low doses, momordin II exhibits beneficial effects such as reducing blood glucose levels and protecting against oxidative stress . At higher doses, momordin II can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the therapeutic benefits of momordin II plateau at certain dosages, beyond which no additional benefits are observed .

Metabolic Pathways

Momordin II is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, which are involved in its metabolism . These interactions lead to the formation of various metabolites, which can have different biological activities. Momordin II also affects metabolic flux, altering the levels of metabolites involved in glucose and lipid metabolism .

Transport and Distribution

Momordin II is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, momordin II can bind to serum albumin and triglyceride-rich lipoproteins, facilitating its transport in the bloodstream . Within cells, momordin II can be transported to different compartments, including the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of momordin II is crucial for its activity and function. Momordin II has been observed to localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, momordin II can be found in the mitochondria, where it enhances the cellular antioxidant defense . Post-translational modifications and targeting signals play a role in directing momordin II to specific cellular compartments, ensuring its proper function .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40+,44+,45-,46-,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBCZHVQXVBMJ-WFASKJANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95851-41-5 | |

| Record name | Momordin II (Oleanolic Acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095851415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)

![(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B1207030.png)